

# Application Notes and Protocols for In Vivo Studies of SRI-31142

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## Compound of Interest

Compound Name: SRI-31142

Cat. No.: B610991

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## Introduction

**SRI-31142** is a novel investigational compound initially identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Allosteric modulators of DAT are of significant interest as potential pharmacotherapies for substance use disorders, particularly for cocaine addiction. These compounds offer a different mechanism of action compared to traditional competitive inhibitors, which may lead to a more favorable pharmacological profile with a lower risk of abuse potential.

This document provides detailed protocols for the in vivo evaluation of **SRI-31142** in preclinical rodent models. The methodologies outlined are based on published studies and are intended to guide researchers in assessing the behavioral, neurochemical, and pharmacokinetic properties of this compound.

**Important Note on Mechanism of Action:** While initially characterized as a putative allosteric DAT inhibitor, in vivo research has suggested that **SRI-31142** may attenuate the effects of cocaine through a non-DAT-mediated mechanism<sup>[1][2]</sup>. Researchers should consider this ambiguity when designing and interpreting studies with this compound.

## Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for **SRI-31142**.

Table 1: In Vitro Binding and Uptake Inhibition

Target	Assay	Species	IC50 / Ki (nM)	Efficacy	Reference
Dopamine Transporter (DAT)	[ <sup>3</sup> H]WIN35428 Binding	Rat	>1000	-	<a href="#">[1]</a>
Dopamine Transporter (DAT)	[ <sup>3</sup> H]Dopamine Uptake	Rat Brain Synaptosomes	2.3 ± 0.4	Partial Inhibitor	<a href="#">[3]</a>
Serotonin Transporter (SERT)	[ <sup>3</sup> H]Serotonin Uptake	Rat Brain Synaptosomes	-	Partial Inhibitor	<a href="#">[1]</a>
Norepinephrine Transporter (NET)	[ <sup>3</sup> H]Norepinephrine Uptake	Rat Brain Synaptosomes	-	Partial Inhibitor	

Table 2: In Vivo Behavioral and Neurochemical Effects in Rats

Assay	SRI-31142 Dose (mg/kg, i.p.)	Effect	In Combination with Cocaine (10 mg/kg, i.p.)	Reference
Intracranial Self- Stimulation (ICSS)	1.0 - 10	Decreased ICSS	Blocked cocaine- induced increases in ICSS	
In Vivo Microdialysis (Nucleus Accumbens)	10	Decreased extracellular dopamine and serotonin	Blocked cocaine- induced increases in extracellular dopamine and serotonin	

Table 3: Pharmacokinetic Parameters in Rats

Parameter	Value	Reference
Brain Penetration	Low but adequate	

## Experimental Protocols

### Intracranial Self-Stimulation (ICSS)

Objective: To assess the abuse potential of **SRI-31142** and its ability to modulate the rewarding effects of cocaine.

Animal Model: Male Sprague-Dawley rats, surgically implanted with a stimulating electrode in the medial forebrain bundle.

Protocol:

- Surgery: Anesthetize rats and stereotactically implant a monopolar electrode in the medial forebrain bundle. Allow a one-week recovery period.

- Training: Train rats in operant conditioning chambers to respond (e.g., press a lever) for electrical brain stimulation. Establish a stable baseline of responding.
- Drug Administration:
  - Dissolve **SRI-31142** in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
  - Administer **SRI-31142** (1.0, 3.2, and 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the ICSS session.
  - For interaction studies, administer **SRI-31142** 30 minutes prior to an injection of cocaine (10 mg/kg, i.p.), which is given immediately before the ICSS session.
- Data Collection: Record the rate of responding for brain stimulation throughout the session.
- Data Analysis: Analyze the data to determine the effect of **SRI-31142** on the frequency-rate function of ICSS. A leftward shift in the curve is indicative of abuse potential, while a rightward shift or a decrease in maximal response rate suggests a reduction in reward.

## In Vivo Microdialysis

Objective: To measure the effect of **SRI-31142** on extracellular levels of dopamine and serotonin in the nucleus accumbens (NAc), a key brain region in the reward pathway.

Animal Model: Male Sprague-Dawley rats.

Protocol:

- Surgery: Anesthetize rats and stereotactically implant a microdialysis guide cannula targeting the NAc. Allow a 24-48 hour recovery period.
- Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2  $\mu$ L/min).

- **Baseline Collection:** Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.
- **Drug Administration:**
  - Administer **SRI-31142** (10 mg/kg, i.p.).
  - For interaction studies, administer **SRI-31142** 30 minutes prior to cocaine (10 mg/kg, i.p.).
- **Sample Collection:** Continue collecting dialysate samples every 20 minutes for several hours post-injection.
- **Neurochemical Analysis:** Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- **Data Analysis:** Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

## Locomotor Activity

**Objective:** To assess the effect of **SRI-31142** on spontaneous and stimulant-induced locomotor activity.

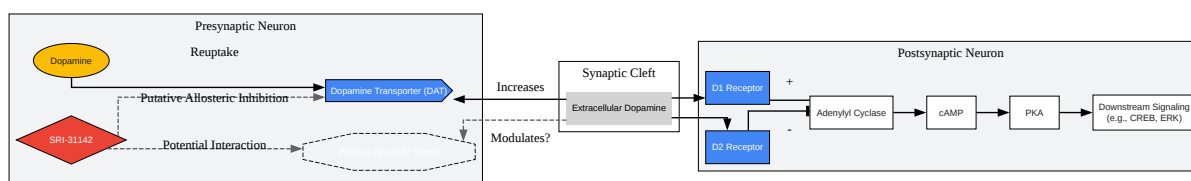
**Animal Model:** Male Sprague-Dawley rats.

**Protocol:**

- **Habituation:** Place rats individually in open-field activity chambers and allow them to habituate for at least 30 minutes.
- **Drug Administration:**
  - Administer **SRI-31142** (1.0, 3.2, and 10 mg/kg, i.p.) or vehicle.
  - For interaction studies, administer **SRI-31142** 30 minutes prior to a psychostimulant such as cocaine (10 mg/kg, i.p.) or amphetamine.

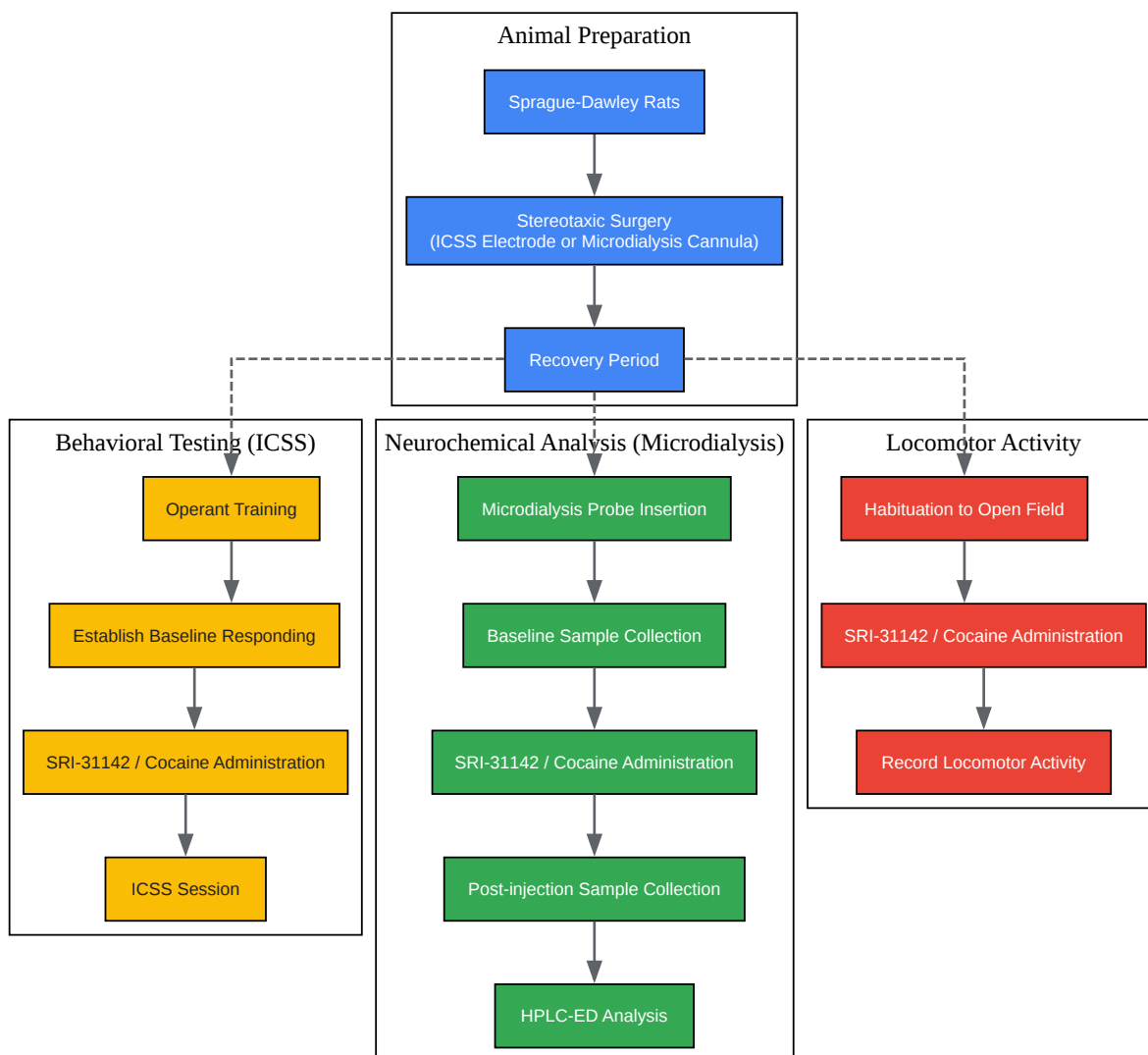
- Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a period of 60-120 minutes post-injection.
- Data Analysis: Analyze the total locomotor activity counts or distance traveled in specified time bins.

## Signaling Pathways and Experimental Workflows



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Caption: Putative signaling pathway of **SRI-31142**.



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Caption: General experimental workflow for in vivo studies.

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## References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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